
beta-D-Ribofuranose 1,2,3,5-tetraacetate
Overview
Description
Beta-D-Ribofuranose 1,2,3,5-tetraacetate is a chemical compound with the molecular formula C13H18O9 . It is a white to almost white crystalline powder . This compound is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of this compound involves the use of inosine and methanol, along with acetanilide and aluminum trichloride. The reaction is heated to 60°C for 2 hours, and the organic solvent is distilled off under reduced pressure to obtain tetraacetyl ribose .Molecular Structure Analysis
The molecular weight of this compound is 318.28 g/mol . The IUPAC name for this compound is [(2R,3R,4R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate . The InChI string and the SMILES string provide a textual representation of the compound’s molecular structure .Chemical Reactions Analysis
This compound is used in the synthesis of 3-(β-D-ribofuranosyl)-2,3-dihydro-6H-1,3-oxazine-2,6-dione, a new pyrimidine nucleoside analog related to uridine .Physical And Chemical Properties Analysis
This compound is a white to almost white crystalline powder . It has a molecular weight of 318.28 g/mol . The compound’s optical activity is [α]26/D -11.4°, c = 10 in chloroform .Scientific Research Applications
Analytical Method Development
A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed to determine beta-D-ribofuranose 1,2,3,5-tetraacetate. This method, utilizing a C8 column and a specific CH_3CN/H_2O/C_4H_8O mobile phase, is notable for its accuracy, with a recovery range of 99.0% to 100.4%, and a coefficient of variation under 2% for both intra- and inter-day measurements, making it a reliable tool for quality control in the production process of this compound (Sun Xiang-de, 2005).
Synthesis Methods
The synthesis of this compound from inosine has been achieved using NaY zeolite supported heteropoly-acid as a catalyst. This method results in a high yield (92.3%) and demonstrates the effectiveness of the catalyst in this reaction (Z. Jing, 2001).
Enzymatic Hydrolysis
Research into the enzymatic hydrolysis of acetylated D-ribose derivatives, including beta-D-ribofuranose tetraacetate, has revealed regioselective enzymic deacetylation, especially by esterase from rabbit serum, porcine pancreatic lipase, and porcine liver esterase. This study highlights the potential for selective synthesis of specific acetylated sugar derivatives (Ž. Car, V. Petrović, S. Tomić, 2007).
Structural and Spectroscopic Studies
The crystal structure of derivatives of beta-D-ribofuranose, including 1,2,3,5-tetra-O-acetyl-beta-D-ribofuranose, has been determined through X-ray diffraction methods, providing insights into the molecular conformation of these sugar derivatives. This research is crucial for understanding the physical and chemical properties of these compounds (R. Kingsford-Adaboh, S. Kashino, 1992).
Pharmaceutical Intermediates
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, its role in the synthesis of derivative of Ribavirin, a broad-spectrum antiviral drug, is notable. The optimized synthesis conditions for this derivative demonstrate the compound's significance in medicinal chemistry (Tan Chengxia, 2010).
Mechanism of Action
Target of Action
Beta-D-Ribofuranose 1,2,3,5-tetraacetate, also known as Tetra-O-acetyl-beta-D-ribofuranose, is a biochemical reagent . It is primarily used as a starting material for nucleoside synthesis . Nucleosides are key components of many biological molecules, including RNA and DNA, and play crucial roles in numerous biological processes.
Mode of Action
The compound interacts with its targets through a process known as acetylation. This process involves the transfer of an acetyl group from the compound to the nucleoside molecule. The acetylation of nucleosides can influence their chemical properties and biological activities, potentially leading to changes in their function .
Result of Action
This compound is a precursor in the synthesis of nucleosides with antiproliferative activity against cancer cells . This suggests that the compound could potentially influence cellular processes related to cell proliferation and growth.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be relatively stable under room temperature conditions . It should be stored under inert gas and away from moisture to prevent degradation .
Safety and Hazards
When handling beta-D-Ribofuranose 1,2,3,5-tetraacetate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. It is also important to ensure adequate ventilation and remove all sources of ignition .
Future Directions
properties
IUPAC Name |
[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNHAHWGVLXCCI-FDYHWXHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057632 | |
| Record name | 1,2,3,5-Tetraacetyl-.-d-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13035-61-5 | |
| Record name | β-D-Ribofuranose, 1,2,3,5-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13035-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,5-Tetraacetyl-beta-D-ribofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013035615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,5-Tetraacetyl-.-d-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,5-tetraacetyl-beta-D-ribofuranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose and what is its primary use in scientific research?
A1: 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose, often abbreviated as TAR, is a peracetylated derivative of the sugar ribose. It serves as a crucial building block in the synthesis of nucleosides, the fundamental components of DNA and RNA. TAR acts as a synthetic precursor to the ribose sugar found in these molecules. []
Q2: How is 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose employed in the synthesis of nucleosides?
A2: 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose is reacted with various heterocyclic bases (like purines or pyrimidines) under specific conditions, leading to the formation of a nucleoside analog. This process, often catalyzed by Lewis acids like stannic chloride or trimethylsilyl triflate, results in the formation of a glycosidic bond between the sugar and the base. [, ]
Q3: Can you provide an example of a specific nucleoside synthesized using 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose and its potential biological activity?
A3: Researchers successfully synthesized 1-deazaadenosine, a nucleoside analog, by using 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose as a starting material. [] 1-deazaadenosine demonstrated promising in vitro antitumor activity against several cancer cell lines, including HeLa, KB, P388, and L1210 leukemia cells. []
Q4: Beyond nucleoside synthesis, how else is 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose used in research?
A4: 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose is employed as a model compound to study how the sugar moiety within DNA responds to low-energy electrons. This is particularly relevant in understanding DNA damage induced by ionizing radiation. []
Q5: How does 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose interact with low-energy electrons, and what are the implications for DNA damage?
A5: Studies utilizing mass spectrometry revealed that 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose exhibits intense resonances upon interaction with low-energy electrons, particularly near 0 eV and between 1.6-1.8 eV. [] These resonances, attributed to the capture of electrons by the molecule, can trigger the breakdown of the molecule, leading to fragmentation. This fragmentation, characterized by single bond ruptures and complex rearrangements, provides insights into the potential mechanisms of DNA single-strand breaks induced by low-energy electrons. []
Q6: Does the presence of acetyl groups in 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose influence its interaction with electrons?
A6: Yes, the acetyl groups in 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose play a significant role in its electron capturing ability. The strong resonances observed in the 1.6-1.8 eV range are attributed to shape resonances where the extra electron localizes on the acetyl groups positioned outside the ribose ring. [] This highlights the influence of substituents on electron attachment and subsequent fragmentation patterns.
Q7: What analytical techniques are commonly employed to study the reactions and products formed when using 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose in synthesis or electron attachment studies?
A7: Mass spectrometry is a key technique used to analyze the fragment ions produced when 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose interacts with low-energy electrons. [] This method helps identify the specific bonds broken and the types of fragmentation pathways favored during the process. In the context of nucleoside synthesis, techniques like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are commonly used to characterize and purify the synthesized nucleoside products. [, ]
Q8: Are there any known alternatives or substitutes for 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose in nucleoside synthesis?
A8: While 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose is a widely used precursor for ribose in nucleoside synthesis, alternative strategies utilize other protected ribose derivatives. These alternatives may offer advantages in terms of reaction conditions, regioselectivity, or ease of deprotection. Researchers continually explore and develop new synthetic approaches to optimize nucleoside synthesis. []
Q9: What are the future directions for research involving 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose?
A9: Future research involving 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose is likely to focus on:
- Developing new nucleoside analogs with enhanced pharmacological properties: This includes improving their potency, selectivity, and bioavailability while minimizing toxicity. [, ]
- Further elucidating the mechanisms of DNA damage induced by low-energy electrons: This includes studying the effects of different electron energies and the influence of the molecular environment on DNA strand breaks. []
- Exploring the use of 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose in the synthesis of novel biomaterials and drug delivery systems: This could involve exploiting its biocompatibility and potential for targeted delivery. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



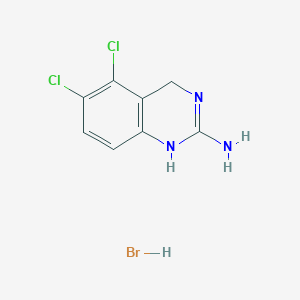
![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)
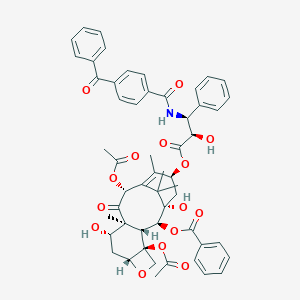
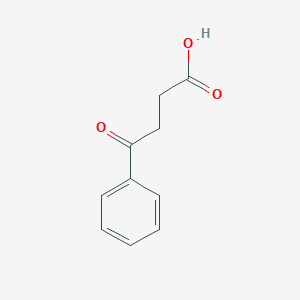
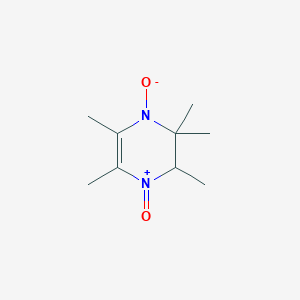
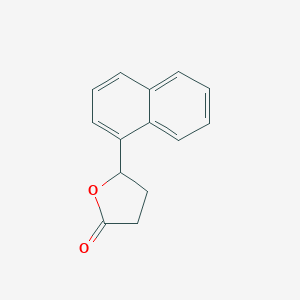


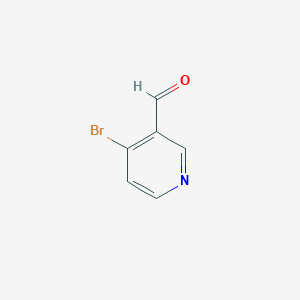

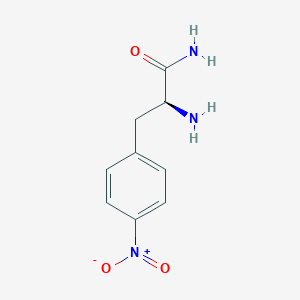

![Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate](/img/structure/B119488.png)
